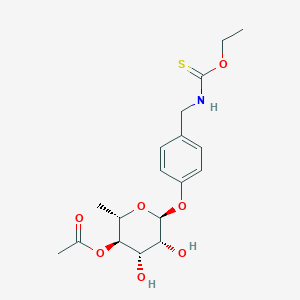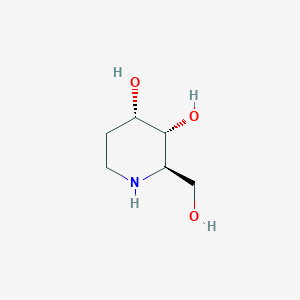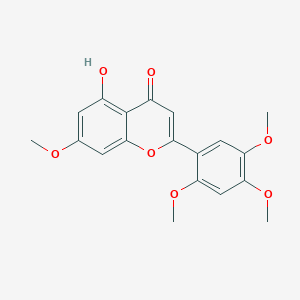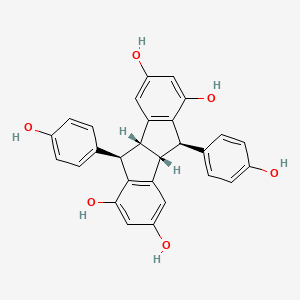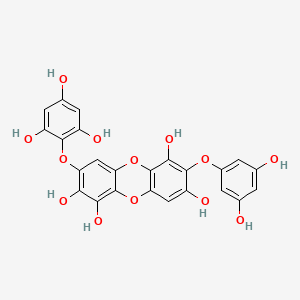
Diphlorethohydroxycarmalol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of DPHC is quite complex. It has a molecular weight of 512.38 and its molecular formula is C24H16O13 . The structure includes multiple hydroxy groups and ether linkages .Physical And Chemical Properties Analysis
The physical and chemical properties of DPHC include a molecular weight of 512.376 Da and a monoisotopic mass of 512.059082 Da . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Mechanism of Action
Future Directions
DPHC has shown potential in the treatment of conditions such as diabetes and cardiovascular diseases due to its ability to modulate calcium transit and increase endothelial-dependent NO production . It also has protective effects against palmitate-induced toxicity in the liver by preventing lipogenesis and inflammation . These findings suggest that DPHC could be used as a potential therapeutic or preventive agent for these conditions in the future .
properties
CAS RN |
138529-04-1 |
|---|---|
Product Name |
Diphlorethohydroxycarmalol |
Molecular Formula |
C24H16O13 |
Molecular Weight |
512.4 g/mol |
IUPAC Name |
7-(3,5-dihydroxyphenoxy)-3-(2,4,6-trihydroxyphenoxy)dibenzo-p-dioxin-1,2,6,8-tetrol |
InChI |
InChI=1S/C24H16O13/c25-8-1-9(26)3-11(2-8)34-22-14(30)6-16-24(20(22)33)37-17-7-15(18(31)19(32)23(17)36-16)35-21-12(28)4-10(27)5-13(21)29/h1-7,25-33H |
InChI Key |
FGIOHPMUNJGQTO-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1O)OC2=C(C3=C(C=C2O)OC4=C(C(=C(C=C4O3)OC5=C(C=C(C=C5O)O)O)O)O)O)O |
Canonical SMILES |
C1=C(C=C(C=C1O)OC2=C(C3=C(C=C2O)OC4=C(C(=C(C=C4O3)OC5=C(C=C(C=C5O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



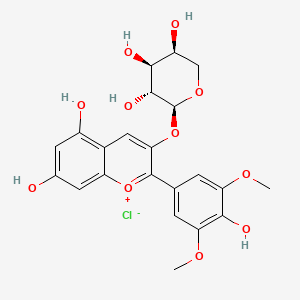
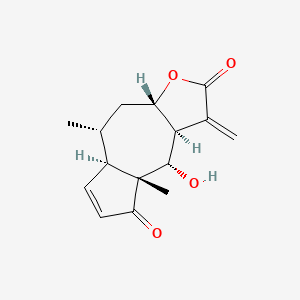
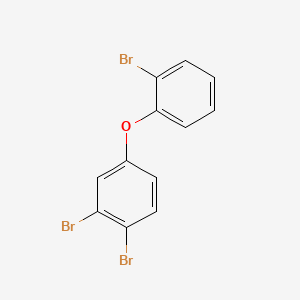
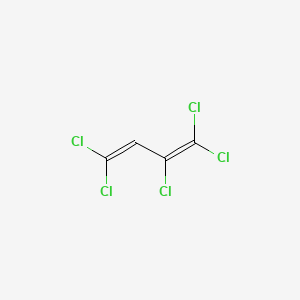
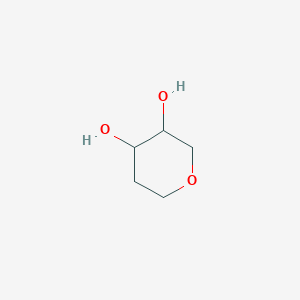
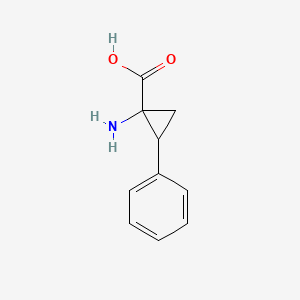
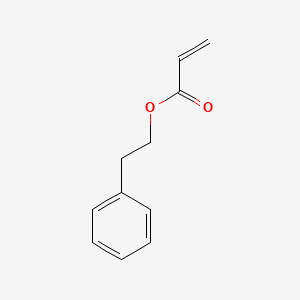
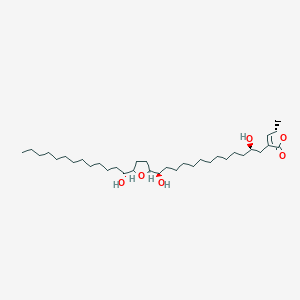
![[(2R,3R,4R,5R,6R)-4-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B8271605.png)
![4-[2,11-Dihydroxy-11-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]undecyl]-2-methyl-2H-furan-5-one](/img/structure/B8271615.png)
